molecular formula C10H16N4O B2463656 3-amino-N-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1897017-67-2

3-amino-N-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2463656
CAS No.: 1897017-67-2
M. Wt: 208.265
InChI Key: DPFRKSIZABRPQE-UHFFFAOYSA-N
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Description

3-amino-N-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization of hydrazine derivatives:

    Amidation reactions: Using carboxylic acid derivatives to form the carboxamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the pyrazole ring.

    Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazole ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine.

Scientific Research Applications

3-amino-N-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential as a therapeutic agent, possibly in the treatment of inflammatory diseases or cancer.

    Industry: Could be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-amino-N-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. This compound might inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-amino-1H-pyrazole-5-carboxamide: Lacks the cyclopropyl and isopropyl groups.

    N-cyclopropyl-1H-pyrazole-5-carboxamide: Lacks the amino and isopropyl groups.

    1-(propan-2-yl)-1H-pyrazole-5-carboxamide: Lacks the amino and cyclopropyl groups.

Uniqueness

The presence of the cyclopropyl and isopropyl groups in 3-amino-N-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide may confer unique steric and electronic properties, potentially enhancing its biological activity or selectivity compared to similar compounds.

Properties

IUPAC Name

5-amino-N-cyclopropyl-2-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-6(2)14-8(5-9(11)13-14)10(15)12-7-3-4-7/h5-7H,3-4H2,1-2H3,(H2,11,13)(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFRKSIZABRPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)N)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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